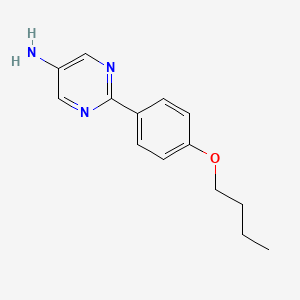
2-(4-butoxyphenyl)-5-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxyphenyl)-5-pyrimidinamine, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a promising drug candidate for the treatment of various types of cancer due to its ability to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells.
作用機序
2-(4-butoxyphenyl)-5-pyrimidinamine is a selective inhibitor of the PI3K pathway, which is frequently dysregulated in cancer cells. The PI3K pathway plays a critical role in cell growth, division, and survival, and its dysregulation is associated with the development and progression of various types of cancer. 2-(4-butoxyphenyl)-5-pyrimidinamine inhibits the activity of PI3K by binding to its catalytic subunit, which results in the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream targets of the PI3K pathway, such as Akt and mTOR, which are involved in cell growth and survival. 2-(4-butoxyphenyl)-5-pyrimidinamine also induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways. In addition, 2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of 2-(4-butoxyphenyl)-5-pyrimidinamine is its selectivity for the PI3K pathway, which reduces the risk of off-target effects and toxicity. 2-(4-butoxyphenyl)-5-pyrimidinamine is also available commercially and can be easily synthesized in the lab. However, 2-(4-butoxyphenyl)-5-pyrimidinamine has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
There are several future directions for the research and development of 2-(4-butoxyphenyl)-5-pyrimidinamine. One direction is to investigate its efficacy in combination with other anticancer drugs, which may enhance its anticancer properties and reduce the risk of drug resistance. Another direction is to explore its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which are also associated with dysregulated PI3K signaling. Finally, further studies are needed to optimize the synthesis and formulation of 2-(4-butoxyphenyl)-5-pyrimidinamine to improve its efficacy and safety for clinical use.
合成法
The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine involves several steps, including the reaction of 4-butoxyaniline with ethyl chloroformate to form 4-butoxyphenyl carbamate, which is then reacted with 2,6-dichloropyrimidine to form 2-(4-butoxyphenyl)-5-pyrimidinamine. The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine has been optimized to achieve high yields and purity, and it is available commercially for research purposes.
科学的研究の応用
2-(4-butoxyphenyl)-5-pyrimidinamine has been extensively studied for its anticancer properties in various preclinical and clinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated synergistic effects with other anticancer drugs. 2-(4-butoxyphenyl)-5-pyrimidinamine has been tested in clinical trials for the treatment of breast cancer, glioblastoma, and other solid tumors, and it has shown promising results in some cases.
特性
IUPAC Name |
2-(4-butoxyphenyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIFQDOFGVNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Butoxyphenyl)pyrimidin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![4-(2-fluorophenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5403366.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)


![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)